molecular formula C17H18N2O2 B11181163 4-acetamido-N-(4-ethylphenyl)benzamide

4-acetamido-N-(4-ethylphenyl)benzamide

Cat. No.: B11181163
M. Wt: 282.34 g/mol
InChI Key: YEAUJUWGGOCYON-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, characterized by the presence of an acetamido group and an ethylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-ethylphenyl)benzamide typically involves the acylation of 4-ethylphenylamine with acetic anhydride, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or ethylphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-acetamido-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-pyridinyl)benzamide
  • 4-acetamido-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide
  • 3-acetamido-N-(4-ethylphenyl)benzamide

Uniqueness

4-acetamido-N-(4-ethylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylphenyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-acetamido-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C17H18N2O2/c1-3-13-4-8-16(9-5-13)19-17(21)14-6-10-15(11-7-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

YEAUJUWGGOCYON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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